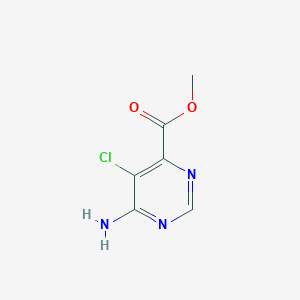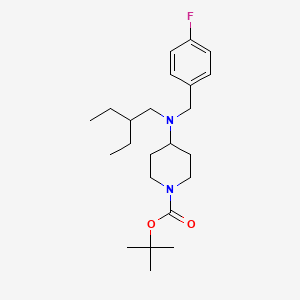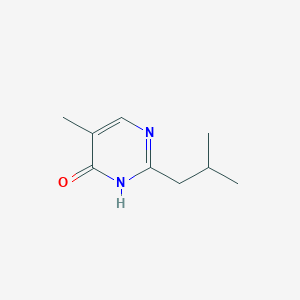
2-Isobutyl-5-methylpyrimidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Isobutyl-5-methylpyrimidin-4-ol is a pyrimidine derivative with the molecular formula C9H14N2O and a molecular weight of 166.22 g/mol . This compound is part of the pyrimidine family, which is known for its wide range of biological activities and applications in various fields such as chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isobutyl-5-methylpyrimidin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Prins cyclization, which involves the reaction of isoprenol and isovaleraldehyde in the presence of acid catalysts . The reaction conditions, such as the type of catalyst and the presence of water, significantly influence the yield and selectivity of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of solid acid catalysts like iron-modified silica or sulfuric acid. These catalysts facilitate the Prins cyclization process, leading to the formation of the desired pyrimidine derivative with high selectivity and yield .
化学反応の分析
Types of Reactions: 2-Isobutyl-5-methylpyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups into the pyrimidine ring .
科学的研究の応用
2-Isobutyl-5-methylpyrimidin-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-Isobutyl-5-methylpyrimidin-4-ol involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to inhibit enzymes such as cyclooxygenase (COX), which plays a role in the inflammatory response. By inhibiting COX enzymes, this compound can reduce the production of pro-inflammatory mediators like prostaglandins .
類似化合物との比較
- 2-Amino-5-isopentyl-6-methylpyrimidin-4-ol
- 2-Amino-4-hydroxy-6-methyl-5-(3-methylbutyl)pyrimidine
Comparison: Compared to similar compounds, 2-Isobutyl-5-methylpyrimidin-4-ol is unique due to its specific substitution pattern on the pyrimidine ring. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for various applications in research and industry .
特性
分子式 |
C9H14N2O |
|---|---|
分子量 |
166.22 g/mol |
IUPAC名 |
5-methyl-2-(2-methylpropyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H14N2O/c1-6(2)4-8-10-5-7(3)9(12)11-8/h5-6H,4H2,1-3H3,(H,10,11,12) |
InChIキー |
VZSRPVCUZJXSAR-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(NC1=O)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


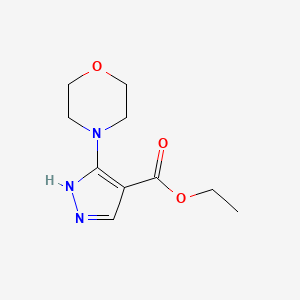
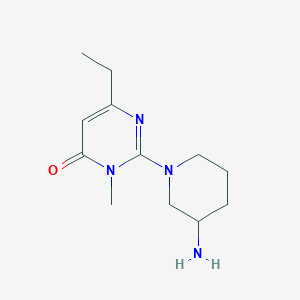
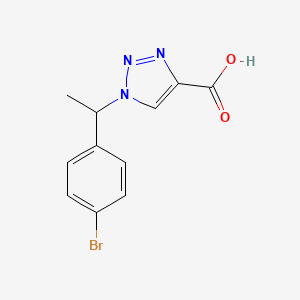
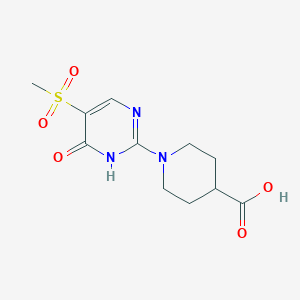

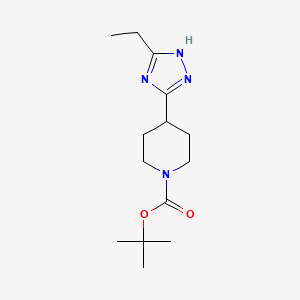

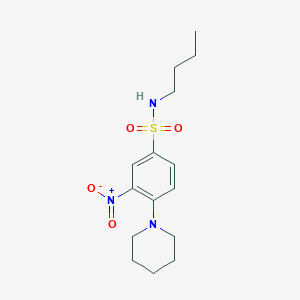
![ethyl 2-[(3R)-3-methylpyrrolidin-1-yl]-2-oxoacetate](/img/structure/B11777940.png)
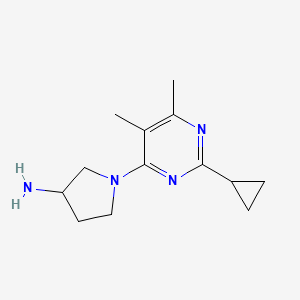

![2-(7-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridin-1-yl)propan-1-ol](/img/structure/B11777964.png)
